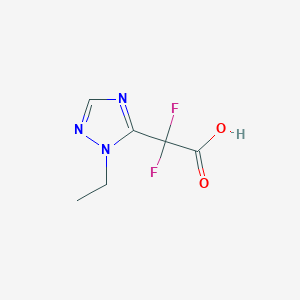

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid

Description

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is a fluorinated heterocyclic carboxylic acid characterized by a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a difluoroacetic acid moiety at the C5 position. Its molecular structure combines the metabolic stability imparted by fluorine atoms with the bioactivity associated with triazole derivatives, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H7F2N3O2 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

2-(2-ethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C6H7F2N3O2/c1-2-11-4(9-3-10-11)6(7,8)5(12)13/h3H,2H2,1H3,(H,12,13) |

InChI Key |

QMVLQYNJBICEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid typically involves the formation of the triazole ring followed by the introduction of the difluoroacetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The difluoroacetic acid group can then be introduced through a series of reactions involving halogenation and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the triazole ring or the difluoroacetic acid group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroacetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. The difluoroacetic acid group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)acetic Acid

- Structure: Features a phenyl group at the C3 position of the triazole ring and a non-fluorinated acetic acid group.

- Molecular Formula : C₁₀H₉N₃O₂; CAS : 328084-14-6 .

- Key Differences : The absence of fluorine atoms and the phenyl substituent (vs. ethyl in the target compound) reduce lipophilicity and metabolic resistance. This may limit its utility in environments requiring oxidative stability.

2-(1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazol-4-yl)acetic Acid

- Structure : Pyrazole ring with ethyl (N1), methyl (C3), and fluorine (C5) substituents; acetic acid group at C3.

- Molecular Formula : C₈H₁₁FN₂O₂; CAS : 1823818-15-0 .

- Key Differences: The pyrazole core (vs. triazole) alters electronic properties and hydrogen-bonding capacity.

Difluoroacetic Acid Derivatives

2-(2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)-2,2-Difluoroacetic Acid

Diclofenac Analogs (e.g., Compounds 2c and 2d)

- Structure : Difluoroacetic acid attached to a substituted biphenylamine core (e.g., 2,6-dichloro-4-fluorophenyl in 2d).

- Synthesis: Prepared via acid-catalyzed ester hydrolysis (e.g., H₂SO₄ in ethanol) and purified via MPLC .

- Key Differences : The biphenylamine structure (vs. triazole) confers COX-2 inhibitory activity, as seen in diclofenac. Fluorine substitution at specific positions enhances metabolic stability but may increase toxicity risks .

Ester Derivatives

Ethyl 2-[4-(2-Fluorophenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]acetate

- Structure : Ethyl ester of a fluorophenyl-substituted triazolone acetic acid.

- CAS : 1260379-21-2 .

- Key Differences : The ester group (vs. free acid in the target compound) improves bioavailability but requires enzymatic hydrolysis for activation. The 2-fluorophenyl substituent enhances aromatic interactions in target binding.

Comparative Data Table

Research Implications and Challenges

- Metabolic Stability: The difluoroacetic acid group in the target compound likely resists oxidative metabolism better than non-fluorinated analogs (e.g., 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid) .

- Synthetic Complexity : The ethyl-triazole core may require multi-step synthesis, similar to diclofenac analogs involving acid-catalyzed cyclization and MPLC purification .

Biological Activity

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

The biological activity of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety can bind to the active sites of enzymes, potentially inhibiting their function. This property is significant in the context of cancer therapy and antimicrobial action.

- Receptor Binding : Compounds containing triazole rings often exhibit high affinity for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid have shown:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Properties : Inhibition of fungal growth has been observed in several assays.

Anticancer Potential

The cytotoxic effects of triazole derivatives have been documented in various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid | A549 (Lung) | 15.3 |

| MCF7 (Breast) | 12.8 | |

| HeLa (Cervical) | 10.5 |

These findings suggest that the compound may induce apoptosis through various pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with similar structures to 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the anticancer properties of triazole derivatives showed that the compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 10.5 μM. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.